molecular formula C24H22N4O3S B10977900 2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide

2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B10977900
M. Wt: 446.5 g/mol
InChI Key: VNSJUVJGNDXLTF-UHFFFAOYSA-N
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Description

2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide is a synthetic organic compound with the molecular formula C24H22N4O3S and a molecular weight of 446.52 g/mol . It is known for its complex structure, which includes a quinoxaline ring, a sulfonamide group, and a butanamide backbone. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of the quinoxaline ring and the sulfonamide group. The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone. The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride. Finally, the butanamide backbone is formed through an amide coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and signaling pathways. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide is unique due to its specific combination of a quinoxaline ring, sulfonamide group, and butanamide backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

2-phenyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C24H22N4O3S/c1-2-20(17-8-4-3-5-9-17)24(29)26-18-12-14-19(15-13-18)32(30,31)28-23-16-25-21-10-6-7-11-22(21)27-23/h3-16,20H,2H2,1H3,(H,26,29)(H,27,28)

InChI Key

VNSJUVJGNDXLTF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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